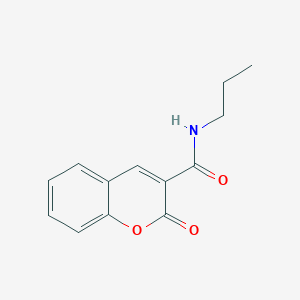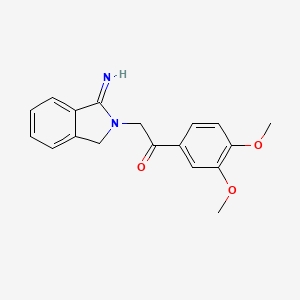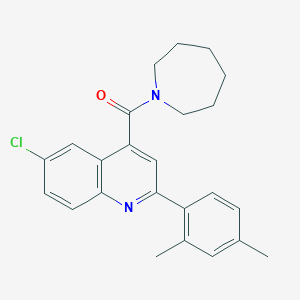![molecular formula C19H20ClN3O2 B14951360 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide moiety and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate hydrazine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological macromolecules. The chloro-substituted benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- Benzamide, 2-bromo-N-methyl-
- 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted benzamide and a hydrazone linkage allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C19H20ClN3O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
4-chloro-N-[2-[(2E)-2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-4-9-17(13(2)10-12)14(3)22-23-18(24)11-21-19(25)15-5-7-16(20)8-6-15/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-14+ |
InChI 键 |
KMGHQBSPFWRCIG-HYARGMPZSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14951281.png)
methanone](/img/structure/B14951287.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)

